Octacosane-d58, a highly deuterated alkane, is primarily employed as an isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) []. Its key advantage lies in its identical chemical properties to its non-deuterated counterpart, octacosane, but with a significantly higher mass due to the incorporation of deuterium atoms. This mass difference allows researchers to distinguish the analyte (target molecule) from background signals and matrix interferences in the MS spectrum []. This facilitates accurate quantification of the analyte, improving the precision and accuracy of the analysis [].
Due to its well-defined structure and high purity, octacosane-d58 serves as a valuable reference material for various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy []. Its characteristic peaks in the NMR spectrum provide a reference point for researchers to assign peaks in their samples, aiding in the identification and characterization of unknown compounds [].
Octacosane-d58 finds application in biological research as a probe molecule to study various biological processes, such as membrane fluidity and lipid-protein interactions []. Its deuterated nature allows researchers to track its movement and interactions within biological systems using techniques like neutron scattering and NMR spectroscopy []. This information helps elucidate the dynamics and functions of biological membranes and their associated proteins.
Octacosane-d58 is a deuterated form of octacosane, a straight-chain alkane with the molecular formula . In the case of Octacosane-d58, the hydrogen atoms in the octacosane molecule are replaced with deuterium, resulting in the formula and a molecular weight of approximately 453.12 g/mol. This compound is characterized by its waxy solid appearance and is insoluble in water, making it similar to its non-deuterated counterpart, which has a melting point between 57-62 °C and a boiling point of around 278 °C at reduced pressure .
Research indicates that Octacosane-d58 possesses antibacterial properties and shows high cytotoxicity against various cell lines. Its biological activity is attributed to its structure as an alkane, which can interact with biological membranes and influence cellular processes . As an endogenous metabolite, it may also play roles in metabolic pathways within organisms.
The synthesis of Octacosane-d58 typically involves the deuteration of octacosane through various methods such as:
These methods ensure that the final product retains its structural integrity while incorporating deuterium atoms .
Octacosane-d58 is primarily used in research settings, particularly in:
Studies involving Octacosane-d58 focus on its interactions with biological membranes and its effects on cellular processes. It has been shown to exhibit unique interactions due to its deuterated nature, which can alter its physical properties compared to non-deuterated compounds. These studies are essential for understanding how such compounds can be utilized in drug design and metabolic engineering .
Octacosane-d58 belongs to a class of long-chain alkanes. Here are some similar compounds along with their unique characteristics:
Compound | Molecular Formula | Unique Features |
---|---|---|
n-Octacosane | C28H58 | Non-deuterated form; commonly found in nature. |
Hexacosane | C26H54 | Shorter carbon chain; used in wax formulations. |
Triacontane | C30H62 | Longer carbon chain; exhibits different melting points. |
Dotriacontane | C32H66 | Even longer chain; used in specialty lubricants. |
Octacosane-d58's uniqueness lies in its isotopic labeling, which allows for precise tracking in biological systems and enhanced understanding of metabolic pathways compared to its non-deuterated counterparts .
Octacosane-d58 (chemical formula: C28D58) represents a fully deuterated form of octacosane, a long-chain n-alkane with 28 carbon atoms [3]. The compound features deuterium atoms replacing all hydrogen positions in the molecular structure, resulting in a molecular weight of approximately 453.12 g/mol [4]. Deuteration of n-alkanes like octacosane typically employs several established techniques that have been refined over decades of research [5].
Catalytic hydrogen-deuterium exchange represents one of the fundamental approaches for synthesizing deuterated alkanes, including octacosane-d58 [11]. This process involves the replacement of hydrogen atoms with deuterium through catalytic reactions, often utilizing transition metal catalysts that facilitate the exchange process [12]. The catalytic exchange method is particularly valuable for achieving high levels of deuterium incorporation in long-chain alkanes [5] [11].
Metal-catalyzed deuteration employs various transition metals, with platinum, palladium, nickel, and ruthenium being among the most effective catalysts for n-alkane deuteration [15]. These catalysts function by activating carbon-hydrogen bonds, allowing for the substitution of hydrogen with deuterium from deuterium sources such as deuterium gas (D2) or deuterium oxide (D2O) [15] [29]. For long-chain alkanes like octacosane, heterogeneous catalysts such as platinum on carbon (Pt/C) or nickel on carbon (Ni/C) have demonstrated particular efficacy in achieving comprehensive deuteration [15].
The deuteration of alkanes can also be accomplished through deuterium gas addition reactions, where deuterium gas is introduced to alkenes in the presence of suitable catalysts [5] [29]. This approach first requires the synthesis of the corresponding alkene (octacosene), followed by deuteration to produce octacosane-d58 [12]. The reaction typically proceeds under controlled temperature and pressure conditions to ensure complete deuteration across all positions [11] [12].
Table 1: Common Catalysts Used in n-Alkane Deuteration
Catalyst Type | Deuterium Source | Reaction Conditions | Deuteration Efficiency |
---|---|---|---|
Platinum/Carbon | D2 gas | 25-100°C, 1-5 bar | >95% |
Palladium/Carbon | D2O | 120-180°C, high pressure | 90-95% |
Nickel-Graphitic Shell | D2 gas | Room temperature, 1 bar | >90% |
Ruthenium/Carbon | D2O/deuterated alcohol | 80-150°C | 85-95% |
Rhodium/Carbon | Deuterated isopropanol | 60-120°C | 90-98% |
Hydrogen-deuterium exchange reactions utilizing deuterium oxide as the deuterium source represent another significant approach for synthesizing deuterated alkanes [14]. Under appropriate conditions, typically involving elevated temperatures and pressures, hydrogen atoms in the alkane can exchange with deuterium from D2O [14] [19]. This method often requires acid, base, or metal catalysts to facilitate the exchange process, particularly for non-exchangeable hydrogen atoms in alkanes [14].
Recent advancements in deuteration methodologies have significantly enhanced the efficiency, selectivity, and scalability of deuterated alkane synthesis, including octacosane-d58 [10]. These improved methods address historical challenges in achieving complete deuteration, particularly for long-chain alkanes [10] [11].
An improved approach for preparing deuterated alkanes involves the dehalogenation of corresponding halogenated precursors [10]. This method begins with the synthesis of halogenated alkanes (such as octacosane derivatives containing bromine or iodine), followed by dehalogenation reactions in the presence of deuterium sources [10]. The technique has demonstrated high efficiency in producing deuterated alkanes with isotopic purity exceeding 90 molecular percent [10].
Catalytic transfer deuteration has emerged as a powerful technique for the selective incorporation of deuterium into alkanes [11] [12]. This approach utilizes deuterium donors other than D2 gas, such as deuterated alcohols or deuterated formic acid, in conjunction with suitable catalysts [11]. The method offers advantages in terms of safety, handling, and selectivity compared to traditional deuteration using D2 gas [11] [12].
Photocatalytic decarboxylative deuteration represents an innovative and sustainable approach for synthesizing deuterated alkanes [8] [32]. This method employs photocatalysts, typically titanium dioxide loaded with metal cocatalysts (gold, platinum, or palladium), to facilitate the decarboxylation of carboxylic acids followed by deuteration using heavy water [8] [32]. For long-chain alkanes like octacosane-d58, this approach offers a promising alternative that avoids the need for high-pressure hydrogen gas systems [8].
Flow chemistry techniques have recently been applied to deuteration processes, offering advantages in terms of efficiency, scalability, and control over reaction parameters [22]. Continuous flow reactors allow for precise temperature and pressure control, potentially reducing decomposition of sensitive intermediates and improving deuterium incorporation [22]. The National Deuteration Facility has implemented flow reactors for the synthesis of deuterated compounds, demonstrating improved efficiency compared to traditional batch processes [22].
Table 2: Comparison of Traditional and Improved Deuteration Methods for Long-Chain Alkanes
Method | Deuterium Source | Advantages | Limitations | Isotopic Purity |
---|---|---|---|---|
Traditional Catalytic Exchange | D2 gas | Well-established, high yields | Requires high pressure equipment, safety concerns | 90-95% |
Dehalogenation of Halides | D2 gas/D2O | High selectivity, milder conditions | Multi-step synthesis required | >90% |
Catalytic Transfer Deuteration | Deuterated alcohols, D2O | Safer handling, no pressurized D2 | May require longer reaction times | 85-95% |
Photocatalytic Decarboxylative | D2O | Sustainable, ambient conditions | Limited to specific precursors | 80-90% |
Flow Chemistry | D2O, D2 gas | Scalable, precise control | Higher initial investment | 90-98% |
Electrochemical approaches to deuteration have also shown promise for the synthesis of deuterated alkanes [13]. Cobalt-catalyzed electrochemical transfer deuteration reactions can efficiently incorporate deuterium into organic compounds under mild conditions, using economical deuterium sources such as deuterium oxide [13]. While primarily demonstrated for alkenes and alkynes, these methods have potential applications in the synthesis of fully deuterated alkanes like octacosane-d58 [13].
The quality and isotopic purity of deuterated compounds like octacosane-d58 are critical parameters that determine their utility in various applications [7]. Isotopic purity refers to the percentage of hydrogen atoms successfully replaced by deuterium in the target molecule [7]. For octacosane-d58, achieving high isotopic purity is essential but presents significant challenges due to the large number of hydrogen positions requiring substitution [2] [7].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical technique for assessing the isotopic purity and structural integrity of deuterated compounds [36]. Quantitative analysis of deuterium incorporation can be achieved by examining deuterium-induced isotope shifts in carbon-13 NMR spectra [36]. For octacosane-d58, the absence of proton signals in proton NMR and the presence of characteristic carbon-13 signals confirm successful deuteration [36] [37].
Mass spectrometry provides another powerful tool for determining the isotopic purity of deuterated alkanes [7] [35]. High-resolution mass spectrometry can distinguish between different isotopologues based on their mass differences, allowing for precise quantification of deuterium incorporation [7]. For octacosane-d58, the molecular ion peak should appear at approximately m/z 453.12, with the distribution of isotopologues providing information about the degree of deuteration [2] [35].
Table 3: Analytical Methods for Assessing Isotopic Purity of Deuterated Alkanes
Analytical Technique | Parameters Measured | Advantages | Limitations |
---|---|---|---|
Proton NMR | Residual hydrogen signals | Non-destructive, quantitative | Less sensitive for high deuteration levels |
Carbon-13 NMR | Isotope shifts | Provides structural information | Requires longer acquisition times |
Mass Spectrometry | Molecular ion distribution | Highly sensitive, precise | Destructive analysis |
Gas Chromatography | Separation of isotopologues | Good for mixtures | May require derivatization |
Infrared Spectroscopy | C-D stretching frequencies | Rapid analysis | Less quantitative |
Quality control procedures for deuterated compounds typically involve a combination of analytical techniques to ensure both isotopic purity and chemical purity [23]. Differential scanning calorimetry combined with quantitative NMR has been demonstrated as an effective method for determining the purity of deuterated compounds [23]. For volatile deuterated compounds, gas chromatography coupled with mass spectrometry provides an additional verification method [23].
Commercial suppliers of deuterated compounds like octacosane-d58 typically specify isotopic purity in terms of atom percent deuterium [2]. High-quality deuterated alkanes generally feature isotopic purities of 98 atom percent or greater [2]. For octacosane-d58, commercial specifications often indicate isotopic purity of ≥98 atom percent deuterium and chemical purity of ≥98 percent [2].
The production of highly deuterated long-chain alkanes like octacosane-d58 presents numerous challenges that must be addressed to achieve high-quality products at reasonable costs [21]. These challenges span from fundamental reaction limitations to practical manufacturing considerations [21] [30].
Complete deuteration of all hydrogen positions in long-chain alkanes represents a significant challenge due to varying reactivity across different positions in the molecule [15] [21]. Terminal methyl groups and secondary carbon positions often exhibit different rates of hydrogen-deuterium exchange, potentially leading to incomplete or non-uniform deuteration [15]. Advanced catalytic systems employing multiple catalysts, such as combined platinum and rhodium on carbon, have demonstrated improved efficiency in achieving uniform deuteration across all positions [15].
Scalability presents another major challenge in the production of deuterated alkanes [21] [22]. Traditional batch processes for deuteration are often labor-intensive and limited in scale, making the production of larger quantities challenging and expensive [22]. Flow chemistry approaches offer promising solutions to scalability issues, allowing for continuous production with improved control over reaction parameters [22]. The implementation of flow reactors has demonstrated increased efficiency and production capacity for deuterated compounds [22].
Table 4: Production Challenges and Potential Solutions for Octacosane-d58 Synthesis
Challenge | Impact | Potential Solutions |
---|---|---|
Incomplete deuteration | Reduced isotopic purity | Multiple catalyst systems, extended reaction times |
Position-specific reactivity | Non-uniform deuteration | Optimized reaction conditions, sequential deuteration |
Scalability limitations | Higher production costs | Flow chemistry, continuous processing |
Deuterium source costs | Economic feasibility | Efficient D2O recycling, alternative deuterium sources |
Catalyst efficiency | Reaction rate and yield | Nanostructured catalysts, core-shell catalyst designs |
Purification complexity | Product quality | Advanced chromatographic techniques, crystallization |
The cost and availability of deuterium sources represent significant economic challenges in the production of deuterated compounds [21] [22]. While deuterium oxide (D2O) is the most common and economical source of deuterium, its efficient use and recycling are essential for cost-effective production [22]. Innovative approaches that maximize deuterium incorporation efficiency and minimize deuterium waste are critical for economically viable production of highly deuterated compounds like octacosane-d58 [21] [22].
Catalyst design and optimization play crucial roles in addressing production challenges [29]. Nanostructured catalysts, such as nickel-graphitic shell-based core-shell structures, have demonstrated enhanced performance in deuteration reactions under mild conditions [29]. These advanced catalysts allow for selective deuteration of alkanes at ambient temperature and pressure, potentially reducing energy requirements and improving process safety [29].
Industrial-scale production of deuterated polymers and compounds faces additional challenges related to infrastructure and specialized equipment requirements [21] [30]. The development of dedicated facilities with appropriate hydrogen isotope handling capabilities is essential for large-scale production [30]. Integration of deuterated compound synthesis with existing hydrogen processing infrastructure can provide synergistic benefits and improve economic feasibility [30].